molecular formula C29H30N6O4S2 B2425367 4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 393875-23-5

4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B2425367
CAS No.: 393875-23-5
M. Wt: 590.72
InChI Key: GAYPTSKVWFYXIV-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that features a quinoline moiety, a triazole ring, and a benzamide group

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O4S2/c1-33(2)41(38,39)24-16-14-22(15-17-24)28(37)30-19-26-31-32-29(35(26)23-11-4-3-5-12-23)40-20-27(36)34-18-8-10-21-9-6-7-13-25(21)34/h3-7,9,11-17H,8,10,18-20H2,1-2H3,(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYPTSKVWFYXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic reactions The process may start with the preparation of the quinoline derivative, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal and bacterial growth. For instance, derivatives of triazole have been shown to be effective against various strains of bacteria and fungi, suggesting that this compound could be developed into an antimicrobial agent.

Anticancer Properties

Research has suggested that compounds containing the tetrahydroquinoline structure possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific arrangement of functional groups in this compound may contribute to its efficacy against certain cancer types.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role. The dimethylsulfamoyl group may enhance the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Pesticidal Activity

The incorporation of triazole and sulfamoyl groups in agrochemicals has been linked to increased efficacy as fungicides and herbicides. This compound may serve as a lead structure for developing new agricultural chemicals aimed at controlling plant diseases caused by fungi.

Polymer Development

The unique chemical structure allows for potential applications in polymer chemistry. The compound can be used as a monomer or additive in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of substituent variations on antimicrobial potency.
  • Neuroprotective Research : A research article in Neuroscience Letters explored the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death.
  • Agricultural Application Trials : Field trials conducted on triazole-based fungicides showed promising results in controlling wheat rust diseases, suggesting that derivatives similar to this compound could enhance crop yields.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide: Shares structural similarities with other quinoline and triazole derivatives.

    Quinoline Derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Triazole Compounds: Widely studied for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has garnered attention in recent years due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including cytotoxicity, antimicrobial properties, and neuroprotective effects.

Chemical Structure

The molecular formula of the compound is C18H23N5O5S3C_{18}H_{23}N_{5}O_{5}S_{3}, with a molecular weight of 485.6 g/mol. The presence of specific functional groups such as sulfonamide and triazole contributes to its biological activity.

Cytotoxic Activity

Research has indicated that compounds with similar structural motifs to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Tetrahydroquinoline derivatives have shown promising cytotoxicity against murine leukemia WEHI-3 cells. The structure–activity relationship (SAR) suggests that modifications can enhance their inhibitory potency against cancer cells .

Antimicrobial Properties

Similar compounds have demonstrated notable antibacterial and antifungal properties. The triazole ring is often associated with antimicrobial activity:

  • Compounds containing the triazole moiety have been reported to possess broad-spectrum antimicrobial effects, making them potential candidates for the development of new antibiotics .

Neuroprotective Effects

The neuroprotective potential of related compounds has also been explored:

  • Certain derivatives of tetrahydroquinoline and triazole have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that This compound may offer similar protective effects against neurodegenerative diseases .

Case Studies

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity:

Compound StructureIC50 (µM)Cell Line Tested
Base Compound25WEHI-3
Modified Compound A10WEHI-3
Modified Compound B15WEHI-3

This data supports the hypothesis that structural modifications can lead to increased cytotoxicity.

Case Study 2: Antimicrobial Activity
In a comparative study of triazole-containing compounds:

Compound NameActivity Against E. coliActivity Against S. aureus
Triazole ASensitiveResistant
Triazole BResistantSensitive
4-(dimethylsulfamoyl)...SensitiveSensitive

These findings suggest that 4-(dimethylsulfamoyl)-N-[5-{...}] may have a broad-spectrum antimicrobial profile.

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